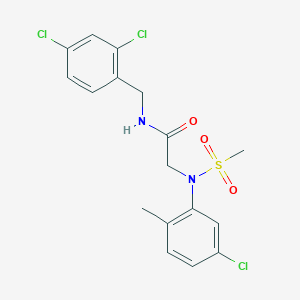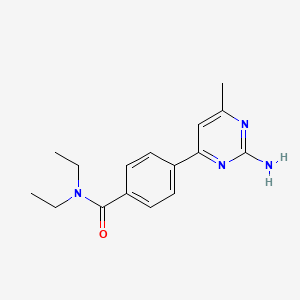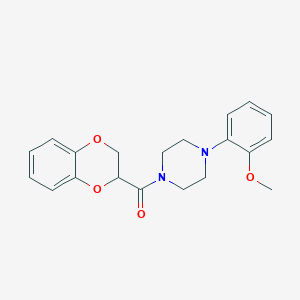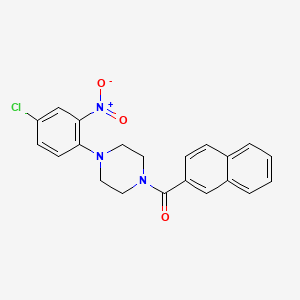![molecular formula C14H10IN3O3S B3930090 3-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930090.png)
3-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Übersicht
Beschreibung
3-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as INCB018424 and is a potent and selective inhibitor of Janus kinase 1 (JAK1) and JAK2.
Wirkmechanismus
The mechanism of action of 3-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide involves the inhibition of Janus kinase 1 (JAK1) and JAK2. These kinases are involved in the signaling pathways of various cytokines and growth factors, which play a crucial role in the immune response and inflammation. By inhibiting JAK1 and JAK2, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, thereby reducing inflammation and autoimmune responses.
Biochemical and physiological effects:
This compound has various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in the pathogenesis of autoimmune diseases. It has also been shown to reduce the activation of immune cells, including T cells and B cells, which are involved in the immune response and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments include its potent and selective inhibition of JAK1 and JAK2, its ability to reduce the production of pro-inflammatory cytokines, and its potential use in the treatment of various autoimmune diseases and certain types of cancer. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are various future directions for the research on 3-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide. These include further studies on its potential use in the treatment of autoimmune diseases and cancer, the development of more selective JAK inhibitors, and the investigation of its potential side effects and toxicity. Additionally, further studies are needed to determine the optimal dosage and administration of this compound.
Wissenschaftliche Forschungsanwendungen
3-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has various potential scientific research applications. This compound has been extensively studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of certain types of cancer, including leukemia and lymphoma.
Eigenschaften
IUPAC Name |
3-iodo-N-[(2-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O3S/c15-10-5-3-4-9(8-10)13(19)17-14(22)16-11-6-1-2-7-12(11)18(20)21/h1-8H,(H2,16,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXNOYKKYUWWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-benzoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930016.png)
![N-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]acetamide](/img/structure/B3930024.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3930030.png)

![11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930045.png)
![1-[(4-methoxyphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol](/img/structure/B3930057.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B3930065.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3930077.png)
![ethyl 1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B3930091.png)


